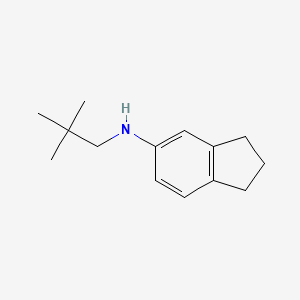

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine

Description

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine |

InChI |

InChI=1S/C14H21N/c1-14(2,3)10-15-13-8-7-11-5-4-6-12(11)9-13/h7-9,15H,4-6,10H2,1-3H3 |

InChI Key |

GNOCQBSFZCYJQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC1=CC2=C(CCC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Routes

The synthesis typically involves coupling 2,3-dihydro-1H-indene derivatives with 2,2-dimethylpropylamine under controlled conditions. Two primary methodologies dominate:

a. Nucleophilic Substitution with Catalytic Activation

- Procedure :

- Substrate Preparation : 2,3-Dihydro-1H-inden-5-amine is reacted with 2,2-dimethylpropyl bromide or iodide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).

- Reaction Conditions : Stirring at 55–90°C for 12–24 hours under inert atmosphere.

- Purification : Silica gel column chromatography using gradients of petroleum ether and ethyl acetate (e.g., 20:1 to 8:1).

- Key Catalysts :

- Base : K₃PO₄ or K₂CO₃ for deprotonation.

- Oxidizing Agents : (NH₄)₂S₂O₈ in DMSO/H₂O mixtures for radical-mediated pathways.

b. Transition-Metal-Catalyzed Coupling

- Procedure :

- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) enable C–N bond formation between halogenated dihydroindenes and 2,2-dimethylpropylamine.

- One-Pot Activation-Cyclization : Iron(III) triflimide and Cu(I) iodide catalyze sequential iodination and intramolecular amination of N-protected phenylethylamines, yielding dihydroindenamine derivatives.

- Yield Optimization :

Industrial-Scale Production

Large-scale synthesis employs batch reactors with streamlined steps:

| Parameter | Conditions |

|---|---|

| Reactor Type | Stainless steel, jacketed for temperature control |

| Solvent System | DMF or dimethoxyethane (DME) |

| Catalyst Loading | 2.5–5 mol% Pd or Cu complexes |

| Isolation Method | Distillation or crystallization |

Advanced Functionalization Strategies

Post-synthetic modifications enhance utility:

a. Oxidation-Reduction Pathways

- Oxidation : KMnO₄ or CrO₃ converts the amine to nitro or imine derivatives.

- Reduction : LiAlH₄ selectively reduces nitriles to primary amines.

- Suzuki-Miyaura coupling introduces aryl/vinyl groups at the indene core using Pd(PPh₃)₄ and boronic acids.

Analytical Validation

- HPLC : >98% purity confirmed via C18 reverse-phase columns (ACN/H₂O gradient).

- NMR : Characteristic signals at δ 1.05 ppm (C(CH₃)₃) and δ 3.2–3.5 ppm (CH₂NH).

- Storage : Stable under argon at −20°C for >6 months.

Comparative Method Efficiency

| Method | Catalyst System | Yield (%) | Time (h) |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃/DMF | 65–75 | 15–24 |

| Pd-Catalyzed Amination | Pd(OAc)₂/Xantphos | 80–88 | 12–18 |

| Fe/Cu One-Pot | FeCl₃/[BMIM]NTf₂ + CuI | 85–93 | 8–12 |

Mechanistic Insights

- Radical Pathways : Persulfate oxidants generate trifluoromethyl radicals, facilitating C–H functionalization in DMSO/H₂O biphasic systems.

- Chelation Control : N-Protecting groups (e.g., tosyl) direct regioselective cyclization via Cu(I)-mediated N-arylation.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: This compound can be used in the study of biological pathways and enzyme interactions.

Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various pathways. The indane moiety may contribute to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions.

Comparison with Similar Compounds

a. Substituent Effects

- Tert-Pentyl Group: The tert-pentyl group in the target compound may confer greater steric hindrance and lipophilicity compared to the aminopropyl group in 5F-PCN. This could reduce metabolic degradation but increase nonspecific binding in biological systems .

- Aminopropyl vs. Piperidinyl: The aminopropyl chain in 5F-PCN and related compounds is associated with stimulant effects, as seen in cathinone derivatives .

b. Physicochemical Properties

- Molecular Weight and Solubility : The tert-pentyl derivative (MW ~191.3) is heavier than 2,2-dimethyl-2,3-dihydro-1H-inden-5-amine (MW 161.25), suggesting reduced aqueous solubility but enhanced lipid membrane penetration .

- Hazards: 5F-PCN and its analogs are flagged for acute toxicity (oral, dermal) and respiratory irritation, per safety data sheets . No such data exists for the tert-pentyl variant, though similar hazards may be inferred.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine?

- Methodological Answer : Synthesis typically involves reductive amination of 2,3-dihydro-1H-inden-5-amine with 2,2-dimethylpropanal in the presence of catalysts like sodium cyanoborohydride. Reaction optimization includes pH control (6-7) and inert atmosphere conditions to prevent oxidation . Alternative routes may employ Grignard reactions or alkylation of primary amines, with yields dependent on steric hindrance from the bulky 2,2-dimethylpropyl group .

Q. How is the compound structurally characterized to confirm purity and identity?

- Methodological Answer :

-

X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, providing bond lengths and angles .

-

NMR spectroscopy : H and C NMR confirm the indene backbone and dimethylpropyl substituent (e.g., δ 1.02 ppm for methyl groups) .

-

Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHN, MW 161.25 g/mol) .

Key Physical Properties Values Source CAS Number 2138172-74-2 Molecular Formula CHN IUPAC Name 2,2-Dimethyl-5-indanamine

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer :

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate impurities.

- Recrystallization : Ethanol or methanol yields high-purity crystals, monitored via HPLC (≥98% purity) .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethylpropyl group influence reaction mechanisms?

- Methodological Answer : Steric effects reduce nucleophilicity at the amine group, limiting participation in SN2 reactions. Computational modeling (DFT calculations) predicts activation barriers for reactions like acylation or alkylation. For example, bulky substituents increase transition-state energy by ~15 kcal/mol compared to less hindered analogs . Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) is recommended .

Q. What strategies resolve discrepancies in reported antimicrobial activity data for this compound?

- Methodological Answer : Contradictions in MIC (Minimum Inhibitory Concentration) values may arise from:

- Assay variability : Standardize broth microdilution protocols (CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922).

- Structural analogs : Compare bioactivity with derivatives (e.g., hydrochloride salts, which enhance solubility and bioavailability) .

- Purity verification : Confirm ≥98% purity via HPLC and elemental analysis .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Software like SwissADME estimates logP (2.1), suggesting moderate lipophilicity. Adjust formulations (e.g., PEG-based carriers) to improve solubility for in vivo studies .

- Molecular docking : Simulate binding to targets (e.g., serotonin receptors) using AutoDock Vina. Compare results with structurally related AMPA receptor modulators to infer mechanism .

Q. What experimental designs optimize the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-rate profiling : Conduct stability studies in buffers (pH 1-12) at 37°C. Monitor degradation via LC-MS.

- Protective groups : Introduce tert-butoxycarbonyl (Boc) groups during synthesis to stabilize the amine under acidic conditions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Analysis : Discrepancies arise from:

- Measurement methods : Use nephelometry for precise solubility quantification.

- Salt formation : Hydrochloride salts (e.g., N,5-dimethyl-2,3-dihydro-1H-inden-2-amine HCl) improve aqueous solubility (e.g., 12 mg/mL vs. 2 mg/mL for free base) .

- Co-solvents : Add DMSO (≤10%) to enhance solubility in biological assays without cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.